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molecular formula C7H7NO2 B140537 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine CAS No. 129421-32-5

2,3-Dihydro-1,4-dioxino[2,3-b]pyridine

Cat. No. B140537
M. Wt: 137.14 g/mol
InChI Key: QWQZJEXJTYAPGE-UHFFFAOYSA-N
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Patent
US08551985B2

Procedure details

2,3-Dihydroxypyridine (2.22 g, 20.0 mmol) was dissolved in N,N′-dimethylformamide (100 mL), and added potassium carbonate (5.52 g, 40.0 mmol) at room temperature. 5 minutes after, 1,2-dibromoethane (2.6 mL, 30.0 mmol) was added at the same temperature, and stirred at 90° C. overnight. The reaction solution was reverted to room temperature, filtered, and the obtained filtrate was concentrated in vacuo. Then, the obtained residue was added ethyl acetate. The suspension was filtered, washed ethyl acetate, and concentrated in vacuo. The title compound (157 mg (yield 5.7%)) was obtained as a colorless oil.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Yield
5.7%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:16][CH2:17]Br>CN(C=O)C>[O:8]1[C:7]2[C:2](=[N:3][CH:4]=[CH:5][CH:6]=2)[O:1][CH2:17][CH2:16]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
OC1=NC=CC=C1O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.52 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
2.6 mL
Type
reactant
Smiles
BrCCBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reverted to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Then, the obtained residue was added ethyl acetate
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCOC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 157 mg
YIELD: PERCENTYIELD 5.7%
YIELD: CALCULATEDPERCENTYIELD 5.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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